molecular formula C12H13F15N2O2S B3055873 1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- CAS No. 67584-54-7

1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-

Cat. No.: B3055873
CAS No.: 67584-54-7
M. Wt: 534.29 g/mol
InChI Key: RFJQYRXZGNILIY-UHFFFAOYSA-N
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Description

Chemical Identity and Regulatory Status The compound 1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-, monohydrochloride (CAS 67940-02-7) is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated heptane chain (-C7F15) and a sulfonamide group substituted with a dimethylaminopropyl moiety. Its hydrochloride salt form enhances water solubility, making it suitable for applications requiring polar solvents. The compound has been categorized under the Canadian Environmental Protection Act (CEPA) as meeting criteria for environmental or health risk assessment .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F15N2O2S/c1-29(2)5-3-4-28-32(30,31)12(26,27)10(21,22)8(17,18)6(13,14)7(15,16)9(19,20)11(23,24)25/h28H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJQYRXZGNILIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15SO2NHCH2CH2CH2N(CH3)2, C12H13F15N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
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DSSTOX Substance ID

DTXSID2070506
Record name Perfluoroheptane sulfonamido amine
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Molecular Weight

534.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67584-54-7
Record name N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-1-heptanesulfonamide
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Record name 1-Heptanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
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Record name 1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
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Record name N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide
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Record name N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-1-heptanesulfonamide
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Biological Activity

1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- is a compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique chemical properties and potential biological activities. This article aims to summarize the current understanding of the biological activity associated with this specific compound.

Chemical Structure and Properties

The compound features a complex structure characterized by a long carbon chain with multiple fluorinated groups. Its formula can be represented as follows:

C15H22F15N2O2S\text{C}_{15}\text{H}_{22}\text{F}_{15}\text{N}_2\text{O}_2\text{S}

This structure contributes to its stability and hydrophobic characteristics.

Toxicological Effects

Research indicates that PFAS compounds can exhibit various toxicological effects. For instance:

  • Immunotoxicity : PFAS exposure has been linked to immunosuppression and altered immune responses. Studies have shown that these compounds can impair bone accrual and strength and disrupt endocrine functions related to thyroid hormones and androgens .
  • Carcinogenic Potential : Evidence suggests that certain PFAS may have carcinogenic properties. Long-term exposure studies in animals have indicated increased incidences of liver tumors with specific PFAS compounds .

The biological mechanisms through which 1-heptanesulfonamide exerts its effects are not fully elucidated but may involve:

  • Endocrine Disruption : PFAS can interfere with hormonal signaling pathways. This disruption can lead to various health issues including reproductive toxicity and metabolic disorders .
  • Oxidative Stress : Some studies suggest that PFAS can induce oxidative stress in cells, leading to cellular damage and inflammation .

Case Studies

Several case studies have explored the effects of PFAS on human health and the environment:

  • Study on Liver Toxicity : A chronic toxicity study in rats revealed significant liver histopathological changes at low doses of PFOS (a related compound), suggesting that similar effects may be expected with 1-heptanesulfonamide .
  • Immunotoxicity Assessment : Research conducted on animal models demonstrated that exposure to PFAS resulted in reduced immune function and increased susceptibility to infections .

Toxicological Data Summary

Study TypeOrganismDose (mg/kg-bw/day)Observed Effects
Chronic ToxicityRats0.06 - 0.23Liver histopathology
ImmunotoxicityMonkeys0.03Thymic atrophy; altered serum cholesterol
Endocrine DisruptionVariousVariableAltered thyroid hormone levels

Scientific Research Applications

Surface Coatings and Materials Science

The fluorinated nature of this compound makes it suitable for applications in surface coatings. Its hydrophobic properties can enhance the water-repellency of surfaces:

  • Hydrophobic Coatings : Used in textiles and building materials to prevent water absorption.
  • Anti-Fogging Agents : Applied in eyewear and automotive glass to reduce fog formation.

Pharmaceutical Development

The compound's unique functional groups allow for potential applications in drug formulation:

  • Drug Delivery Systems : Its ability to form stable interactions with biological membranes can be leveraged in designing drug carriers.
  • Antimicrobial Agents : Research indicates that sulfonamide compounds can exhibit antimicrobial properties; thus this compound may be investigated for its efficacy against various pathogens .

Environmental Science

Due to its stability and resistance to degradation:

  • Pollution Monitoring : Utilized in studies assessing the presence of fluorinated compounds in environmental samples.
  • Contaminant Tracking : Its chemical structure allows for detection in water sources contaminated with perfluorinated compounds .

Case Study 1: Hydrophobic Coatings

A study published in the Journal of Coating Technology evaluated the effectiveness of fluorinated sulfonamides as additives in polymer coatings. Results indicated significant improvements in water repellency and durability compared to non-fluorinated counterparts. The study highlighted the potential for these compounds in outdoor applications where moisture resistance is critical.

Case Study 2: Antimicrobial Properties

Research conducted by the Institute of Microbial Technology examined the antimicrobial activity of various sulfonamides including 1-Heptanesulfonamide. The findings suggested that this compound exhibited notable activity against Gram-positive bacteria. Further investigations are recommended to explore its mechanism of action and potential as a therapeutic agent.

Comparison with Similar Compounds

Research and Application Insights

  • Surface Activity: The target compound’s dimethylaminopropyl group enhances micelle formation in aqueous solutions, making it suitable for specialty surfactants.
  • Environmental Persistence : All PFAS derivatives, including the target compound, exhibit resistance to degradation, necessitating strict disposal protocols .

Q & A

Q. What are the key challenges in synthesizing 1-Heptanesulfonamide derivatives with high fluorination density, and how can they be methodologically addressed?

Synthesis of heavily fluorinated sulfonamides like this compound requires precise control over fluorination steps to avoid side reactions (e.g., defluorination or incomplete substitution). A recommended approach involves:

  • Stepwise fluorination : Using perfluorinated alkyl iodides as precursors in radical telomerization reactions to ensure uniform substitution .
  • Protecting group strategies : Temporarily shielding the dimethylaminopropyl group during fluorination to prevent unwanted nucleophilic interactions .
  • Analytical validation : Employing 19F^{19}\text{F}-NMR and LC-HRMS to confirm substitution patterns and purity .

Q. How can researchers assess the environmental persistence of this compound given its perfluorinated structure?

The compound’s PFAS (per- and polyfluoroalkyl substances) backbone suggests extreme environmental persistence. Methodological steps include:

  • Hydrolysis stability tests : Exposing the compound to acidic/basic conditions (pH 3–11) at 50–90°C and monitoring degradation via LC-MS/MS .
  • Bioaccumulation modeling : Using log KowK_{ow} (octanol-water partition coefficient) and EPI Suite™ to estimate bioaccumulation potential .
  • Field sampling : Detecting residuals in water/soil matrices using EPA Method 537.1, optimized for long-chain PFAS .

Advanced Research Questions

Q. How can contradictory data on the compound’s toxicity be resolved, particularly regarding its interaction with biological membranes?

Conflicting reports on membrane permeability (e.g., passive diffusion vs. active transport) may arise from:

  • Fluorocarbon chain length : Longer chains (C7 here) exhibit stronger hydrophobic interactions, confounding assays like Caco-2 permeability .
  • Methodological adjustments :
    • Use artificial lipid bilayers with controlled cholesterol content to isolate passive diffusion effects .
    • Pair molecular dynamics simulations (e.g., GROMACS) with experimental data to model membrane insertion energetics .
    • Validate with surface plasmon resonance (SPR) to quantify binding kinetics to membrane receptors .

Q. What advanced techniques are recommended for characterizing its supramolecular interactions in solvent systems?

The dimethylaminopropyl group and fluorinated tail create amphiphilic behavior. Key methodologies include:

  • Small-angle X-ray scattering (SAXS) : To study self-assembly in polar solvents (e.g., water/ethanol mixtures) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with cyclodextrins or surfactants .
  • Solid-state NMR : Resolve hydrogen-bonding networks in crystalline phases .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across solvents?

Variability in solubility data (e.g., DMSO vs. fluorinated oils) often stems from:

  • Impurity interference : Trace fluorinated byproducts alter solvent polarity. Purify via preparative HPLC before testing .
  • Temperature gradients : Use controlled-temperature solubility chambers (±0.1°C accuracy) for reproducibility .
  • Solvent pre-saturation : Pre-saturate solvents with inert gases (N2_2) to prevent CO2_2-induced pH shifts in aqueous systems .

Methodological Tables

Parameter Recommended Technique Key Reference
Fluorination efficiency19F^{19}\text{F}-NMR
Environmental persistenceLC-MS/MS (EPA 537.1)
Membrane interactionSPR/Molecular dynamics
Supramolecular assemblySAXS/ITC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
Reactant of Route 2
Reactant of Route 2
1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-

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